Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate
Description
Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with:
- An ethyl group at position 2.
- A sulfanyl-linked propanoate ester at position 2.
- A (4-methoxybenzoyl)amino methyl group at position 3.
Properties
IUPAC Name |
ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-5-22-15(20-21-18(22)27-12(3)17(24)26-6-2)11-19-16(23)13-7-9-14(25-4)10-8-13/h7-10,12H,5-6,11H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUVVHLBVVEZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC(C)C(=O)OCC)CNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate involves multiple steps. One common synthetic route starts with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate then reacts with 4-ethyl-5-amino-1,2,4-triazole in the presence of a base to form the corresponding amide. The final step involves the reaction of this amide with ethyl 2-mercaptopropanoate under basic conditions to yield the target compound .
Chemical Reactions Analysis
Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxybenzoyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Triazole Cores
(a) VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide)
- Key Differences: Substituents: Pyridinyl group at position 5 vs. (4-methoxybenzoyl)amino methyl in the target compound. Terminal group: Acetamide vs. propanoate ester.
- Implications: VUAA-1 acts as an Orco agonist, modulating insect olfaction .
(b) Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS 689750-05-8)
- Key Differences :
- Aryl substitution: 2-Methoxyphenyl at position 4 vs. ethyl in the target compound.
- Acyl group: 4-Nitrobenzoyl vs. 4-methoxybenzoyl.
- Implications :
(c) Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS 338962-50-8)
- Key Differences :
- Aryl substitution: Phenyl at position 4 vs. ethyl.
- Acyl group: 4-Fluorobenzoyl vs. 4-methoxybenzoyl.
- Implications :
Physicochemical Properties and Substituent Effects
- Absolute Hardness (η) :
- Electron-withdrawing groups (e.g., nitro in CAS 689750-05-8) increase η (hardness), reducing polarizability, whereas electron-donating groups (e.g., methoxy in the target compound) decrease η, enhancing reactivity in charge-transfer interactions .
Biological Activity
Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate is a complex organic compound that has attracted attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a triazole ring, which is often associated with diverse pharmacological properties, including antimicrobial and anticancer activities.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 619.755 g/mol. The presence of various functional groups, such as the methoxy group and the triazole moiety, enhances its biological activity.
Biological Activities
Research indicates that compounds containing triazole structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound demonstrate significant antimicrobial effects against various bacterial strains.
- Anticancer Properties : The triazole ring has been linked to anticancer effects through mechanisms involving the inhibition of cancer cell proliferation and induction of apoptosis. This compound is hypothesized to interact with specific protein targets involved in cancer progression.
Comparison with Similar Compounds
A comparative analysis highlights the unique features of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(4-methoxybenzyl)acetate | Contains methoxy group; lacks triazole | Antimicrobial |
| Thiosemicarbazide Derivatives | Similar core but different substituents | Anticancer |
| Triazolethione Compounds | Contains thione instead of sulfanyl | Antiviral properties |
This compound stands out due to its combination of functional groups that enhance its potential efficacy against cancer and infections while providing a unique scaffold for further drug development.
The biological activity of this compound may involve:
- Enzyme Inhibition : Interaction studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Binding : The compound may bind to receptors that regulate cell growth and apoptosis, thereby influencing cancer cell behavior.
Case Studies and Research Findings
Research involving similar triazole compounds has demonstrated promising results:
- A study on triazole derivatives indicated their potential as effective antimicrobial agents against resistant bacterial strains.
- Another investigation highlighted the anticancer effects of triazole-containing compounds in vitro, showing reduced viability in various cancer cell lines.
Q & A
Q. NMR :
- ¹H NMR : Identify the ethyl group (δ 1.2–1.4 ppm, triplet), methoxy protons (δ 3.8 ppm, singlet), and aromatic protons (δ 6.8–7.9 ppm) .
- ¹³C NMR : Assign the ester carbonyl (δ 165–170 ppm) and triazole carbons (δ 145–160 ppm) .
UV-Vis : Analyze π→π* transitions in the triazole and benzoyl moieties (λmax ~250–300 nm) .
Advanced Research Questions
Q. How should DFT studies be designed to investigate the electronic and optical properties of this compound?
- Methodology :
Software : Use Gaussian 09/16 with B3LYP hybrid functional and 6-311G(d,p) basis set for geometry optimization .
Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions for hyperpolarizability calculations .
Q. Key Analyses :
- HOMO-LUMO : Calculate energy gaps to predict reactivity (narrow gaps indicate higher reactivity) .
- NLO Properties : Compute first hyperpolarizability (β) to assess nonlinear optical potential .
Validation : Compare theoretical IR/NMR spectra with experimental data (RMSD <5%) .
Q. How can contradictions between experimental and computational spectral data be resolved?
- Methodology :
Re-optimize Geometry : Ensure DFT calculations use the correct tautomeric form (e.g., triazole protonation state) .
Solvent Corrections : Apply explicit solvent models (e.g., COSMO) instead of implicit ones for polar solvents .
Vibrational Assignments : Use potential energy distribution (PED) analysis to correlate theoretical vibrational modes with experimental FTIR peaks .
Dynamic Effects : Account for temperature and anharmonicity in computational models .
Q. What strategies are effective for molecular docking to predict biological activity?
- Methodology :
Target Selection : Prioritize receptors with known triazole interactions (e.g., fungal CYP51 for antifungal studies) .
Software : Use AutoDock Vina or Schrödinger Suite with OPLS-AA force field.
Parameters :
- Grid box size: Cover the active site (e.g., 25 ų for enzymes).
- Docking runs: ≥50 iterations with Lamarckian genetic algorithm .
Validation : Compare binding affinities with positive controls (e.g., fluconazole for antifungal assays) and validate via RMSD (<2.0 Å) .
Q. How can crystallographic data refinement improve structural accuracy?
- Methodology :
Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100–150 K for high-resolution data .
Software : Process with SHELXL for structure solution and refinement. Apply TWINABS for twinned crystals if needed .
Validation : Check R-factor convergence (<0.05), ADPs (anisotropic displacement parameters), and Hirshfeld surfaces for packing analysis .
Visualization : Generate ORTEP diagrams with WinGX to illustrate thermal ellipsoids .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
